
Faropenem sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Faropenem sodium is an orally active beta-lactam antibiotic belonging to the penem group. It is resistant to some forms of extended-spectrum beta-lactamase and is available for oral use . This compound was developed by Daiichi Asubio Pharma and has been marketed in Japan since 1997 under the trade name Farom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Faropenem sodium can be synthesized using 4-AA as the raw material through a ‘one-pot’ operation. This method involves intermediates that can be used directly for the next step reaction without the need for purification. The method has the advantages of low cost, high yield, and easy reaction conditions .
Industrial Production Methods: The industrial production of this compound involves dissolving the crude product in distilled water, chilling it to 4°C, and adding acetone with an ice bath. The mixture is then stirred, and the crystal is reclaimed and dried at 40°C to achieve a high yield .
Análisis De Reacciones Químicas
Chemical Identity and Structural Features
Faropenem sodium (C₁₂H₁₄NNaO₅S·xH₂O) is characterized by a β-lactam ring fused to a five-membered sulfur-containing ring (4-thia-1-azabicyclo[3.2.0]hept-2-ene) and a THF substituent at C2 (Figure 1). The (5R,6S) stereochemistry and hydroxyethyl group at C6 enhance stability against β-lactamases compared to other β-lactams .
Key Structural Elements
-
β-lactam ring : Primary site of nucleophilic attack by serine hydrolases.
-
THF ring : Influences enzyme interactions and reaction outcomes .
-
C6 hydroxyethyl group : Stabilizes acyl-enzyme intermediates in penicillin-binding proteins (PBPs) .
Hydrolysis by β-Lactamases
Faropenem reacts with both serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs), though hydrolysis rates vary significantly (Table 1) .
Table 1: Kinetic Parameters for Faropenem Hydrolysis by β-Lactamases
Enzyme | kₐₜ (s⁻¹) | Kₘ (μM) | kₐₜ/Kₘ (μM⁻¹s⁻¹) |
---|---|---|---|
KPC-2 (SBL) | 0.27 | 13.2 | 0.020 |
VIM-2 (MBL) | 3.1 | 6.3 | 0.49 |
L1 (MBL) | 2.8 | 28.5 | 0.098 |
Key Findings
-
Serine β-lactamases : KPC-2 hydrolyzes faropenem inefficiently due to conformational shifts in its Ω-loop, delaying deacylation .
-
Metallo-β-lactamases : VIM-2 and L1 exhibit higher turnover (kₐₜ ~10× KPC-2), with VIM-2 showing superior catalytic efficiency .
3.1. Serine β-Lactamases (e.g., KPC-2)
-
Imine-alkene formation : β-lactam ring opens, forming an imine with the active-site serine (Ser70). The THF ring also opens, yielding a Z-alkene product (Figure 2A) .
-
Crystallographic evidence : The acyl-enzyme intermediate shows hydrogen bonding between the C7 carboxylate and Thr235/Asn132 .
3.2. Metallo-β-Lactamases (e.g., VIM-2, L1)
-
VIM-2 : THF ring opens, generating an imine-alkene. The C7 carboxylate displaces the Zn-bridging water, increasing Zn1–Zn2 distance from 3.5 Å to 4.2 Å (Figure 2B) .
-
L1 : THF ring remains closed, forming a stable imine with intact stereochemistry. The hydroxyethyl group interacts with Zn2 and Tyr32 .
Solution vs. Crystalline Phase Reactivity
NMR studies reveal discrepancies between crystallographic and solution-phase products :
-
Imine vs. enamine : Solution reactions yield both imine (THF-opened) and enamine (THF-closed) products.
-
THF dynamics : In solution, THF-opened imines dominate for KPC-2 and VIM-2, whereas L1 primarily retains the closed form.
Stability Against Hydrolytic Enzymes
Faropenem demonstrates resistance to:
-
Class C SBLs (e.g., AmpC): Acylation without significant hydrolysis .
-
Extended-spectrum β-lactamases (ESBLs): Limited hydrolysis due to steric hindrance from the THF group .
Table 2: MIC Ranges for this compound
Bacterium | MIC (μg/mL) |
---|---|
Escherichia coli | 0.125–3.13 |
Staphylococcus aureus | 0.05–>128 |
Streptococcus pyogenes | ≤0.006–0.025 |
Pseudomonas aeruginosa | 0.5–512 |
Mechanistic Basis
-
High activity against Gram-positive bacteria stems from rapid acylation of PBPs .
-
Variable efficacy against Gram-negatives (e.g., P. aeruginosa) correlates with porin permeability and efflux pump expression .
Resistance Mechanisms
-
Carbapenemase production : MBLs like NDM-1 hydrolyze faropenem efficiently, reducing efficacy .
-
Target mutations : Altered PBPs in methicillin-resistant Staphylococcus aureus (MRSA) decrease binding affinity .
This compound’s chemical reactivity underpins its dual role as a β-lactamase inhibitor and antibiotic. While its THF side chain enhances stability against many enzymes, carbapenemase-producing pathogens pose clinical challenges. Ongoing research into penem analogs aims to optimize interactions with β-lactamases and PBPs .
Aplicaciones Científicas De Investigación
Faropenem sodium has been used in trials studying the treatment of tuberculosis, pulmonary tuberculosis, and community-acquired pneumonia . It is also used in the treatment of urinary tract infections and skin infections . The compound has shown promise in treating infections caused by gram-positive and gram-negative bacteria .
Mecanismo De Acción
Faropenem sodium works by binding to and inhibiting an enzyme called penicillin-binding protein, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. This inhibition weakens the bacterial cell wall, making it more susceptible to damage and ultimately leading to bacterial death .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to faropenem sodium include other beta-lactam antibiotics such as amoxicillin, cefotaxime, and ceftriaxone . These compounds also inhibit bacterial cell wall synthesis but differ in their spectrum of activity and resistance to beta-lactamase.
Uniqueness: This compound is unique in its stability against beta-lactamase and its broad spectrum of activity against both gram-positive and gram-negative bacteria . It also has a lower propensity for bacterial resistance compared to other beta-lactam antibiotics .
Propiedades
Fórmula molecular |
C12H15NNaO5S |
---|---|
Peso molecular |
308.31 g/mol |
InChI |
InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/t5-,6-,7+,11-;/m1./s1 |
Clave InChI |
ZAHYBLKQUGVSKQ-VUKDEKJYSA-N |
SMILES isomérico |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O.[Na] |
SMILES canónico |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O.[Na] |
Sinónimos |
2-(2'-tetrahydrofuryl)-6-hydroxyethylpenem-3-carboxylate 6-hydroxyethyl-7-oxo-3-(2-tetrahydrofuryl)-4-thia-1-azabicyclo(3.2.0)hep-2-ene-2-carboxylic acid ALP 201 ALP-201 SUN 5555 SUN-5555 SUN5555 SY 5555 SY-5555 SY5555 WY 49605 WY-49605 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.